molecular formula C14H13NO3 B8779040 (2,3-Dimethoxyphenyl)-4-pyridinyl-methanone CAS No. 243640-28-0

(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone

Cat. No. B8779040
Key on ui cas rn: 243640-28-0
M. Wt: 243.26 g/mol
InChI Key: JXRNNYSLIUEYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713627B2

Procedure details

A solution of veratrole (8.04 g, 58.2 mmol) in tetrahydrofuran (50 mL) is treated with BuLi (26 mL, 2.5 M in hexane, 65 mmol) at −70° C. After the addition is complete, the reaction mixture is permitted to warm to room temperature and stirred for 2 hours. The mixture is re-cooled to −70° C. and treated with a solution of N-methyl-N-methoxyisonicotinamide (19) (9.15 g, 55.1 mmol) in tetrahydrofuran (30 mL). The resulting slurry is permitted to slowly warm to room temperature over an hour period. When the reaction mixture reaches 0° C. it becomes homogeneous. After 3 hours at room temperature, the reaction is quenched with 10% AcOH (aqueous, 100 mL). After stirring for 45 minutes, the tetrahydrofuran is removed at reduced pressure and the residue is diluted with toluene (150 mL). After neutralization with NHCO3, the phases are separated and the organic phase is submitted to a normal workup to provide an oil. Kugelrohr distillation provides the title compound (12) as a dark oil (12.77 g, 95% yield); b.p. 130-150° C./0.05 mm Hg.
Quantity
8.04 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[Li]CCCC.CN(OC)[C:18](=[O:25])[C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1>O1CCCC1>[CH3:4][O:3][C:2]1[C:1]([O:9][CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[C:18]([C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)=[O:25]

Inputs

Step One
Name
Quantity
8.04 g
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Name
Quantity
26 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9.15 g
Type
reactant
Smiles
CN(C(C1=CC=NC=C1)=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is re-cooled to −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature over an hour period
CUSTOM
Type
CUSTOM
Details
reaches 0° C.
WAIT
Type
WAIT
Details
After 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with 10% AcOH (aqueous, 100 mL)
STIRRING
Type
STIRRING
Details
After stirring for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran is removed at reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with toluene (150 mL)
CUSTOM
Type
CUSTOM
Details
After neutralization with NHCO3, the phases are separated
CUSTOM
Type
CUSTOM
Details
to provide an oil
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=O)C2=CC=NC=C2)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.77 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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